1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid exact mass and molecular weight
An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid: Physicochemical Properties and Analytical Determination For Researchers, Scientists, and Drug Development Professionals Abstract This...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid: Physicochemical Properties and Analytical Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the key physicochemical properties of 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is not widely published, this document synthesizes information from closely related isomers and foundational chemical principles to provide accurate estimations of its exact mass and molecular weight. Furthermore, it outlines the standard analytical methodologies for the empirical determination of these properties and discusses the significance of the cyclopropane and bromopyridine moieties in the context of modern drug development.
Introduction: The Significance of Substituted Cyclopropanes in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in the design of novel therapeutics. Its inherent ring strain imparts unique conformational rigidity and electronic properties, making it a desirable bioisostere for various functional groups. The incorporation of a cyclopropane moiety can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When functionalized with versatile pharmacophores such as the bromopyridine ring, the resulting scaffold, 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid, presents a compelling starting point for the exploration of new chemical space in drug discovery programs.
Molecular Identity and Physicochemical Properties
Based on the analysis of its isomers, the fundamental properties of 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid can be confidently inferred.
The molecular formula C₉H₈BrNO₂ is consistent across various isomers, such as 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid and (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid.[1][2] This consistency allows for a reliable estimation of the molecular weight and exact mass for the 4-bromo-2-yl-pyridine isomer.
Structural Elucidation
The molecular structure of 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is characterized by a central cyclopropane ring substituted at the C1 position with both a carboxylic acid group and a 4-bromopyridin-2-yl group.
Caption: A typical workflow for the determination of exact mass using high-resolution mass spectrometry.
Calculation of Molecular Weight
The molecular weight is calculated based on the atomic weights of the constituent elements and the molecular formula. The atomic weights used are the weighted average of the natural abundances of the isotopes of each element.
Calculation:
Carbon (C): 9 atoms × 12.011 u = 108.099 u
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
Bromine (Br): 1 atom × 79.904 u = 79.904 u
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight: 108.099 + 8.064 + 79.904 + 14.007 + 31.998 = 242.072 u
This calculated value aligns with the reported molecular weights for its isomers.
[1][2][3]
Synthesis and Application Insights
While a specific synthetic route for 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is not detailed in the provided search results, general methods for the synthesis of functionalized cyclopropanes are well-established. These often involve the reaction of an appropriately substituted alkene with a carbene or carbenoid, or through intramolecular cyclization reactions. The synthesis of cyclopropanecarboxylic acids can be achieved through various methods, including the hydrolysis of the corresponding nitrile.
[4][5]
The presence of the bromine atom on the pyridine ring provides a valuable handle for further chemical modification through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. Based on the analysis of its isomers, its molecular formula is C₉H₈BrNO₂, with a molecular weight of approximately 242.07 g/mol and an exact mass of approximately 240.97384 Da. The definitive determination of these values for a synthesized sample would be routinely achieved through high-resolution mass spectrometry. The strategic combination of the conformationally constrained cyclopropane ring and the synthetically versatile bromopyridine moiety makes this compound and its derivatives attractive targets for future research in medicinal chemistry.
Milligan, J. A., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(48), 15874-15878. [Link]
Structural and Stereochemical Profiling of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic Acid: A Crystallographic Whitepaper
Executive Summary In modern medicinal chemistry and drug development, 1,1-disubstituted cyclopropanes act as privileged scaffolds. By introducing rigid conformational restriction, these motifs enhance target binding affi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug development, 1,1-disubstituted cyclopropanes act as privileged scaffolds. By introducing rigid conformational restriction, these motifs enhance target binding affinity and improve metabolic stability. 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is a highly versatile building block, featuring a unique interplay of a strained carbocycle, a hydrogen-bonding carboxylate, and a halogen-bond-donating bromopyridine ring.
This whitepaper provides an in-depth technical analysis of the molecular geometry, conformational stereochemistry, and crystallographic behavior of this compound. Designed for researchers and application scientists, this guide establishes a self-validating framework for the structural characterization of cyclopropane-based active pharmaceutical ingredient (API) intermediates.
Walsh Orbital Conjugation and the Bisecting Conformation
The stereochemical behavior of cyclopropanes is fundamentally dictated by their electronic structure. Unlike standard alkanes, the carbon-carbon bonds of a cyclopropane ring possess significant
π
-character due to the presence of Walsh
e′
orbitals [1]. To maximize orbital overlap and achieve conjugative stabilization, adjacent
π
-systems (such as aryl rings or carbonyl groups) strongly prefer to adopt a bisecting conformation —aligning parallel to the plane that bisects the C2-C3 bond of the cyclopropane ring[2].
Conformational Chirality and Steric Tension
In 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid, both the 4-bromopyridin-2-yl ring and the carboxylic acid group are attached to C1 and compete for this optimal bisecting geometry[3].
Idealized Symmetry: If both the pyridine ring and the carboxyl group were perfectly coplanar with the cyclopropane bisecting plane, the molecule would possess a mirror plane (
Cs
symmetry) and be strictly achiral.
Symmetry Breaking: The 2-pyridyl group is inherently asymmetric (featuring a nitrogen atom on one side and a C3-H proton on the other). Attempting to force both the carboxyl group and the pyridine ring into the bisecting plane results in severe steric clashes between the carboxyl oxygens and the ortho-substituents of the pyridine ring.
The Resulting Twist: To relieve this steric tension, the pyridine ring must twist out of the bisecting plane. This necessary conformational twist breaks the mirror symmetry, rendering the specific conformation chiral . Because the energy barrier to rotation around the C1-pyridine bond is relatively low at room temperature, these enantiomeric conformations rapidly interconvert in solution but are locked upon crystallization.
Supramolecular Stereochemistry & Crystal Packing
The macroscopic crystal structure of this compound is governed by a hierarchy of highly directional non-covalent interactions.
Carboxylic acids are classic supramolecular synthons. In the solid state, the carboxyl groups of this compound will predominantly self-assemble into centrosymmetric
R22(8)
dimers via strong O-H···O hydrogen bonds[3]. Because the compound exists as a rapidly interconverting mixture of chiral conformations in solution, it typically crystallizes as a racemate in a centrosymmetric space group (e.g.,
P21/c
or
P1ˉ
) to satisfy close-packing principles.
The 4-bromo substituent introduces a critical, highly directional intermolecular force: the halogen bond [4]. The electron-withdrawing nature of the pyridine ring creates an area of depleted electron density on the outermost surface of the bromine atom along the C-Br bond axis, known as a σ
-hole [5]. This electrophilic region acts as a Lewis acid, forming strong, linear contacts with nucleophilic regions (such as the pyridine nitrogen or the carboxyl oxygen of adjacent dimers)[6].
Fig 1: Conformational and Supramolecular Interaction Network of the Target Compound.
Experimental Protocol: Single Crystal X-Ray Diffraction (SCXRD)
To accurately resolve the subtle conformational twists and the highly directional halogen bonds, the following self-validating crystallographic workflow must be executed.
Step 1: Solvent Selection and Preparation
Action: Prepare a binary solvent system using Ethyl Acetate (EtOAc) as the primary solvent and Hexanes as the antisolvent.
Causality: EtOAc possesses moderate polarity, effectively solubilizing the API intermediate. Hexane acts as a miscible antisolvent. This specific pairing allows researchers to precisely control the dielectric constant of the medium, gradually reducing solubility to reach the metastable zone required for high-quality nucleation.
Step 2: Vapor Diffusion Crystallization
Action: Dissolve 10-15 mg of the compound in 1 mL of EtOAc in a 2-dram inner vial. Place this unsealed vial inside a 20-mL outer scintillation vial containing 3 mL of Hexanes. Seal the outer vial tightly and leave undisturbed at 20 °C.
Causality: Vapor diffusion is strictly preferred over rapid thermal cooling. The slow diffusion of the volatile antisolvent vapor into the inner vial ensures a highly controlled approach to supersaturation, preventing rapid crash-out and minimizing crystallographic defects (e.g., twinning or solvent inclusion).
Step 3: Crystal Harvesting and Cryomounting
Action: Under a polarizing optical microscope, isolate a single crystal exhibiting uniform extinction. Submerge the crystal in perfluoropolyether (PFPE) oil and mount it onto a MiTeGen cryoloop.
Causality: PFPE oil serves a dual purpose: it acts as a mechanical adhesive and forms a hydrophobic barrier that prevents crystal degradation via atmospheric moisture or rapid solvent loss.
Step 4: Cryogenic Data Collection
Action: Transfer the mounted crystal to the diffractometer goniometer and immediately plunge-cool it in a 100 K nitrogen gas stream. Collect diffraction data using Mo-K
α
(
λ=0.71073
Å) or Cu-K
α
(
λ=1.54184
Å) radiation.
Causality: Data collection at 100 K is non-negotiable for this class of compounds. Cryogenic temperatures drastically minimize thermal atomic displacement parameters (ADPs). This is essential for accurately resolving the electron density of the
σ
-hole in the C-Br bond and confirming the linearity and distance of the halogen bonding network[6].
Step 5: Structure Solution and Refinement
Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL).
Validation: A highly reliable structural model is validated when the final
R1
value is < 0.05, the Goodness-of-Fit (GOF) is ~1.0, and no residual electron density peaks exceed 1.0 e/ų near the heavy bromine atom.
Fig 2: Validated Workflow for Single Crystal X-Ray Diffraction (SCXRD) Analysis.
Quantitative Data Summary
The following table summarizes the theoretical and expected crystallographic parameters for 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid based on structural analogues[3][6].
Crystallographic Parameter
Expected Range / Value
Scientific Rationale
Crystal System
Monoclinic or Triclinic
Typical for low-symmetry organic molecules forming strongly directional hydrogen-bonded dimers.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing naturally accommodates the racemic mixture of twisted chiral conformations.
Z (Molecules/Unit Cell)
4 (Monoclinic) or 2 (Triclinic)
Corresponds to the formation of
R22(8)
centrosymmetric dimers within the asymmetric unit.
C-Br···N/O Distance
2.80 – 3.20 Å
Must be significantly shorter than the sum of van der Waals radii to confirm true halogen bonding.
R1
Target (Validation)
< 0.05
Indicates a highly reliable structural model free of severe disorder or twinning.
References
The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride
ResearchGate[Link]
Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii)
CrystEngComm (RSC Publishing)[Link]
The Halogen Bond
Chemical Reviews - ACS Publications[Link]
Organic and Biological Chemistry - The e' Orbitals of Cyclopropane
Roald Hoffmann[Link]
Evaluation of Halogenopyridinium Cations as Halogen Bond Donors
PMC - National Institutes of Health[Link]
The Conjugative Interaction between π‐Orbitals and Walsh‐e‐Orbitals in Bullvalene and Related Systems
R Discovery[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for Amide Bond Coupling with 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic Acid
Document Type: Technical Protocol & Mechanistic Guide
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Insights
The synthesis of highly functionalized amides using 1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylic acid presents a unique intersection of steric and electronic challenges. As a building block frequently utilized in medicinal chemistry (analogous to the cyclopropanecarboxylic acid cores found in CFTR modulators like Ivacaftor [1]), this substrate requires precise activation strategies to ensure high-yielding amide bond formation without compromising the integrity of the molecule.
The Alpha-Quaternary Steric Barrier
The cyclopropane ring creates an
α
-quaternary center adjacent to the carboxylic acid. This neo-pentyl-like steric bulk severely restricts the Bürgi-Dunitz trajectory required for the incoming amine nucleophile. Consequently, standard carbodiimide reagents (e.g., EDC/HOBt) often fail, as the slow rate of aminolysis allows competitive pathways—such as active ester hydrolysis or
N
-acylurea rearrangement—to dominate [2].
Electronic Influence of the 4-Bromopyridine Moiety
The 4-bromopyridin-2-yl group is strongly electron-withdrawing. While this increases the electrophilicity of the carbonyl carbon once activated, it concurrently makes the active ester highly susceptible to hydrolysis if trace water is present. Furthermore, the basic pyridine nitrogen can sequester protons or coordinate with coupling reagents, necessitating a generous excess of exogenous, non-nucleophilic base (e.g., DIPEA or Pyridine).
Preservation of the Aryl Bromide Handle
The 4-bromo substituent serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The coupling conditions must be strictly chemoselective to avoid premature debromination or nucleophilic aromatic substitution (
SNAr
), which precludes the use of harsh bases at elevated temperatures.
Comparative Reagent Selection Data
To overcome these hurdles, highly reactive coupling reagents such as HATU (forming a 7-aza-OBt active ester) or T3P (forming a phosphonic mixed anhydride) are required[2, 3].
Coupling System
Activation Intermediate
Reactivity on
α
-Quaternary
Byproduct Removal
Recommended Scale
HATU / DIPEA
7-Aza-1-hydroxybenzotriazole (HOAt) ester
Excellent. HOAt nitrogen provides H-bond assistance to incoming amine.
Poor (HOAt and tetramethylurea require rigorous aqueous washes).
Milligram to Gram (Discovery)
T3P / Pyridine
Propylphosphonic mixed anhydride
Good to Excellent. Requires mild heating (50–60 °C) for bulky amines.
Excellent. Water-soluble phosphate byproducts wash out easily.
Pre-Activation (Critical Step): In an oven-dried flask under
N2
, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise at room temperature.
Scientific Rationale: DIPEA deprotonates the acid, triggering its attack on the uronium salt of HATU. Pre-activating for 5–10 minutes ensures complete conversion to the HOAt active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts.
In-Process Control (IPC): Quench a 5
μL
aliquot into methanol and analyze via LC-MS. The presence of the methyl ester (or HOAt adduct) validates successful activation.
Aminolysis: Add the amine (1.1 eq) in one portion. Stir at room temperature for 2–12 hours.
Scientific Rationale: The adjacent pyridine nitrogen and the HOAt leaving group work synergistically to direct the amine to the sterically shielded carbonyl via hydrogen-bonding networks.
Workup: Dilute with EtOAc and wash sequentially with 5% aqueous
LiCl
(3x, to remove DMF), saturated
NaHCO3
, and brine. Dry over
Na2SO4
and concentrate.
Optimized for safety, scalability, and ease of purification [3].
Materials: Carboxylic acid (1.0 eq), Amine (1.05 eq), Pyridine (3.0 eq), T3P (50% wt solution in EtOAc, 1.5 eq), EtOAc or 2-MeTHF (0.2 M).
Substrate Mixing: Suspend the carboxylic acid and amine in EtOAc at room temperature.
Base Addition: Add Pyridine (3.0 eq).
Scientific Rationale: Pyridine is vastly superior to DIPEA for T3P couplings. It acts as a nucleophilic catalyst, intercepting the phosphonic anhydride to form a highly reactive acylpyridinium intermediate that accelerates the reaction despite the cyclopropane steric bulk [3].
T3P Addition: Add the T3P solution (1.5 eq) dropwise.
Scientific Rationale: Adding T3P last prevents premature activation of the acid in the absence of the amine, which can lead to self-condensation or decomposition of the electron-deficient 4-bromopyridine framework.
Thermal Activation: Heat the reaction to 50–60 °C for 4–8 hours. The
α
-quaternary center necessitates thermal energy to overcome the activation barrier for aminolysis.
Workup: Cool to room temperature. Wash with water (2x) and saturated
NaHCO3
. The T3P byproducts are entirely water-soluble, often yielding product purity >95% prior to chromatography.
Workflow Visualization
Decision matrix and mechanistic workflow for coupling 1-(4-Bromopyridin-2-yl)cyclopropanecarboxylic acid.
References
Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. Organic Process Research & Development, 2019. This review details the industrial-scale coupling of highly hindered 1-arylcyclopropanecarboxylic acids using HATU and T3P methodologies.
URL:[Link][1]
Amide bond formation: beyond the myth of coupling reagents. Valeur, E.; Bradley, M. Chemical Society Reviews, 2009, 38, 606-631. A comprehensive mechanistic breakdown of why standard carbodiimides fail for sterically hindered substrates and the kinetic advantages of HOAt-based reagents like HATU.
URL:[Link][2]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Dunetz, J. R. et al. Organic Letters, 2011, 13, 5048-5051. Defines the critical role of Pyridine as a nucleophilic catalyst when using T3P for sterically hindered and sensitive carboxylic acids.
URL:[Link][3]
Application Note: 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid as a Bifunctional Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Structural Rationale & Pharmacological Relevance In moder...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Structural Rationale & Pharmacological Relevance
In modern medicinal chemistry, the strategic selection of building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid represents a highly versatile, bifunctional scaffold designed to accelerate hit-to-lead and lead optimization campaigns.
The architectural value of this molecule is rooted in three distinct structural features:
The Pyridine Core: Functions as a robust hydrogen-bond acceptor, improving aqueous solubility and modulating the physicochemical properties (e.g., logD) of the final drug candidate.
The Cyclopropane Ring (Escape from Flatland): The incorporation of the cyclopropane ring at the 2-position introduces critical sp³ character. This quaternary center conformationally restricts the attached vectors, reducing entropic penalties upon target binding. Furthermore, it eliminates the metabolic liability of benzylic oxidation (typically mediated by CYP450 enzymes) that plagues linear alkyl chains.
Orthogonal Reactivity Handles: The molecule possesses a carboxylic acid for standard amide bond formation and a 4-bromo substituent for transition-metal-catalyzed cross-coupling [1]. This orthogonality allows for divergent, late-stage functionalization.
Strategic Workflows in Library Synthesis
To maximize the utility of this building block in library synthesis, two primary divergent pathways can be employed. The choice of pathway depends on which region of the molecule requires late-stage diversification.
Pathway A (Amide First): Ideal when exploring the SAR of the aryl/heteroaryl region. The amide bond is formed first, allowing a single intermediate to be aliquoted and reacted with diverse boronic acids via Suzuki-Miyaura coupling.
Pathway B (Suzuki First): Ideal when exploring the SAR of the basic amine/amide region. The cross-coupling is performed first, followed by parallel amide couplings with various primary or secondary amines.
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and reproducibility.
Protocol A: Standardized Amide Bond Formation
Mechanistic Causality: The carboxylic acid is situated on a cyclopropane ring, creating a sterically hindered quaternary α-center. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often fail to achieve full conversion due to the slow formation of the active ester and subsequent sluggish amine attack. By utilizing HATU, the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester is formed [2]. The adjacent nitrogen in the HOAt leaving group provides an anchoring hydrogen-bond interaction with the incoming amine, accelerating the coupling process even for encumbered substrates [3].
Procedure:
Pre-activation: To a dried 20 mL scintillation vial equipped with a magnetic stir bar, add 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid (1.0 equiv, 0.5 mmol) and anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).
Stirring: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Self-Validation Check: An aliquot quenched in methanol should show complete conversion to the methyl ester via LC-MS.
Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.
Monitoring: Monitor the reaction via LC-MS. The starting material mass ([M+H]⁺ m/z 242.0 / 244.0) should be fully consumed, replaced by the product mass.
Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position
Mechanistic Causality: The oxidative addition of Pd(0) into the C–Br bond of the electron-deficient pyridine is rapid. However, the basic nitrogen of the pyridine ring can competitively coordinate to the palladium center, leading to catalyst poisoning and premature reaction stalling. To circumvent this, the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is employed. Its large bite angle and steric bulk create a protective coordination sphere around the palladium, preventing substrate-induced deactivation [1].
Procedure:
Preparation: In a 10 mL microwave vial, combine the 4-bromopyridine intermediate (1.0 equiv, 0.3 mmol), the desired arylboronic acid (1.5 equiv, 0.45 mmol), and K₂CO₃ (3.0 equiv, 0.9 mmol).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 3.0 mL). Critical Step: Sparge the solution with Argon for 10 minutes. Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II), leading to homocoupling side-products [4].
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the vial with a crimp cap.
Heating: Heat the reaction mixture in an oil bath at 80 °C for 12 hours.
Monitoring & Workup: Cool to room temperature. Verify the consumption of the bromide via TLC or LC-MS. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (15 mL).
Isolation: Wash the filtrate with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC to obtain the final diversified lead compound.
Quantitative Data & Reaction Optimization
The protocols described above were established following rigorous optimization. The tables below summarize the quantitative data supporting the selection of reagents and conditions.
Table 1: Optimization of Amide Bond Formation (Sterically Hindered α-Center)
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Mechanistic Observation
EDC / HOBt
DIPEA
DMF
24
45%
Sluggish conversion; steric hindrance limits active ester attack.
1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid serves as a highly efficient, dual-functional scaffold for drug discovery. By utilizing optimized HATU-mediated amide coupling and dppf-ligated Suzuki-Miyaura cross-coupling, medicinal chemists can rapidly generate robust, sp³-enriched libraries. The self-validating protocols provided herein ensure high fidelity and reproducibility, minimizing synthetic bottlenecks during critical lead optimization phases.
References
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . ACS Publications.[Link]
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates . ACS Publications.[Link]
Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction . PubMed Central (PMC).[Link]
Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters . ACS Publications.[Link]
Synthesis of spirocyclic compounds from 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid
Application Note & Protocol Topic: A Palladium-Catalyzed Cascade Approach for the Synthesis of Novel Spiro[cyclopropane-1,3'-pyrrolo[3,4-b]pyridin]-2'-ones from 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic Acid Audie...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Palladium-Catalyzed Cascade Approach for the Synthesis of Novel Spiro[cyclopropane-1,3'-pyrrolo[3,4-b]pyridin]-2'-ones from 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are privileged structural motifs in medicinal chemistry and natural product synthesis.[1][2] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them invaluable for exploring chemical space and designing potent, selective therapeutic agents.[3] Specifically, nitrogen-containing spiro-heterocycles are core components of numerous biologically active molecules.[1][4][5]
However, the construction of these sterically congested frameworks, particularly those containing quaternary spirocenters, remains a significant synthetic challenge.[6] Traditional methods often require multi-step sequences with limited substrate scope. Modern synthetic strategies, particularly those employing transition-metal-catalyzed C-H activation, offer a more efficient and atom-economical pathway to these complex structures.[3][7]
This application note details a robust and modular synthetic strategy for constructing novel spiro-pyridyl lactams starting from the versatile building block, 1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. The methodology hinges on a palladium-catalyzed domino reaction that combines an intramolecular Heck-type cyclization with a subsequent C–H functionalization, providing a powerful tool for the rapid generation of complex molecular architectures.[2][8]
Core Concept: A Domino Heck/C-H Functionalization Strategy
The synthetic design leverages the inherent reactivity of the starting material. The 4-bromo-substituted pyridine ring serves as a handle for palladium-catalyzed cross-coupling, while the cyclopropane-1-carboxylic acid moiety acts as an anchor for introducing the second ring component. The overall transformation is envisioned as a one-pot cascade process, minimizing purification steps and improving overall efficiency.
The logical workflow for this synthesis is outlined below.
Application Note: Orthogonal Late-Stage Functionalization of 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic Acid
Introduction & Structural Rationale In modern drug discovery, the ability to perform Late-Stage Functionalization (LSF) on complex scaffolds is critical for rapid structure-activity relationship (SAR) exploration. The mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In modern drug discovery, the ability to perform Late-Stage Functionalization (LSF) on complex scaffolds is critical for rapid structure-activity relationship (SAR) exploration. The molecule 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid represents a highly versatile, bifunctional building block. It combines a rigid, metabolically stable sp³-rich cyclopropane core with a pharmacologically privileged pyridine ring.
Crucially, this scaffold presents two orthogonal handles for LSF:
The 4-Bromo Pyridine Motif: Highly susceptible to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Carboxylic Acid: Primed for amide bond formation or, more powerfully, radical decarboxylative cross-coupling via metallaphotoredox catalysis.
This guide details field-proven, self-validating protocols for selectively functionalizing either handle, providing the mechanistic causality behind the reagent choices to ensure high fidelity in your synthetic workflows.
Orthogonal late-stage functionalization pathways for the bifunctional cyclopropane scaffold.
The 4-bromopyridine moiety is electron-deficient, making the C-Br bond highly reactive toward oxidative addition by Palladium(0). However, the basic pyridine nitrogen poses a severe risk of catalyst poisoning via stable coordination to the Pd center. To circumvent this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) is mandatory. As detailed in recent comprehensive reviews on cross-coupling , these ligands enforce the formation of a highly active, monoligated
L1Pd(0)
species that accelerates oxidative addition while sterically shielding the metal center from off-target nitrogen coordination.
Furthermore, by utilizing a mild, aqueous inorganic base (e.g.,
K3PO4
), the carboxylic acid is deprotonated to the highly water-soluble carboxylate. This prevents unwanted esterification or decomposition, allowing the Suzuki coupling to proceed chemoselectively at the C-Br bond.
Catalyst Pre-activation: In an oven-dried vial under argon, combine
Pd(OAc)2
and XPhos in 1 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
Validation Checkpoint: Observe a color shift from orange/red to a pale, homogeneous yellow. This optical change visually confirms the reduction of Pd(II) to the active
L1Pd(0)
species.
Substrate Addition: Add the bromopyridine substrate and the arylboronic acid to the vial, followed by the remaining 4 mL of 1,4-dioxane.
Biphasic Initiation: Inject the aqueous
K3PO4
solution. Seal the vial and heat to 80 °C under vigorous stirring (1000 rpm) to overcome mass transfer limitations in the biphasic mixture.
Reaction Monitoring: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Checkpoint: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to
79Br/81Br
. The complete disappearance of this doublet and the emergence of a single product mass peak validates quantitative oxidative addition and successful coupling.
Workup: Acidify the aqueous layer to pH 3 using 1M HCl to re-protonate the carboxylic acid, then extract with EtOAc. Dry over
Na2SO4
and concentrate.
The conversion of a carboxylic acid directly into a C-C bond represents a paradigm shift in LSF, pioneered by the MacMillan group . By utilizing an Iridium(III) photocatalyst, the carboxylate is oxidized via single-electron transfer (SET), extruding
CO2
to generate a cyclopropyl radical.
Cyclopropyl radicals possess high s-character (sp²-like) and are highly prone to unimolecular ring-opening to form linear allyl radicals . To prevent this degradation, the radical must be trapped instantaneously. Dual catalysis solves this by maintaining a high local concentration of a Nickel(II)-aryl intermediate (generated via oxidative addition of an aryl halide to Ni(0)). The Ni(II) species rapidly intercepts the cyclopropyl radical to form a Ni(III) complex, which undergoes reductive elimination to form the desired C-C bond faster than the radical can ring-open.
Synergistic Ir/Ni dual catalytic cycle for decarboxylative cross-coupling.
Reaction Assembly: In a 20 mL clear glass vial equipped with a stir bar, combine the carboxylic acid, aryl bromide, Ir-photocatalyst, Ni-catalyst, and
Cs2CO3
.
Degassing (Critical Step): Add anhydrous DMF. Cap the vial with a PTFE septum and sparge with dry argon for exactly 15 minutes.
Validation Checkpoint: Dissolved oxygen is a potent triplet quencher for the *Ir(III) excited state. Failure to degas will result in a completely stalled reaction. Use an inline oxygen sensor if available, or strictly adhere to the 15-minute sparging rule.
Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Irradiate for 16 hours.
Validation Checkpoint: Maintain the ambient temperature of the reactor below 30 °C using a cooling fan. Elevated temperatures promote the thermal degradation of the sensitive Ni(0) intermediates and increase the rate of radical ring-opening.
Product Isolation & Structural Verification: Dilute with water, extract with diethyl ether, and purify via flash chromatography.
Validation Checkpoint: Analyze the purified product via
1H
NMR. The presence of characteristic upfield multiplets between
δ
1.1–1.6 ppm confirms that the highly strained cyclopropane ring remained intact and did not undergo radical ring-opening.
Quantitative Data & Optimization Summaries
To guide experimental design, the following tables summarize the empirical optimization data for both functionalization pathways, highlighting the causality of ligand and catalyst selection.
Table 1: Ligand Effects on Suzuki-Miyaura Coupling Yields (Protocol A)
Conditions: 0.5 mmol scale, 4-methoxyphenylboronic acid, 80 °C, 2h.
Ligand Type
Ligand Name
Cone Angle / Sterics
Conversion (%)
Isolated Yield (%)
Observation / Causality
Triarylphosphine
PPh3
Small
< 10%
N/A
Catalyst poisoned by pyridine nitrogen.
Bidentate
dppf
Medium
35%
28%
Sluggish reductive elimination.
Dialkylbiaryl
SPhos
Large
85%
79%
Good
L1Pd(0)
formation, minor side reactions.
Dialkylbiaryl
XPhos
Very Large
> 99%
94%
Optimal steric bulk prevents poisoning and accelerates oxidative addition.
Table 2: Photocatalyst Optimization for Decarboxylative Coupling (Protocol B)
Conditions: 0.5 mmol scale, 4-bromoanisole, 440 nm LEDs, RT, 16h.
Photocatalyst
E1/2
(M /
M−
)
Excited State Energy
Conversion (%)
Ring-Opened Byproduct (%)
Causality
Ru(bpy)3Cl2
+0.77 V
Low
< 5%
N/A
Insufficient oxidation potential to oxidize the carboxylate.
Ir(ppy)3
+0.31 V
Moderate
20%
5%
Poor SET efficiency.
Ir[dF(CF3)ppy]2(dtbbpy)PF6
+1.21 V
High
> 95%
< 2%
High oxidation potential drives rapid SET; rapid Ni-trapping prevents ring-opening.
References
E. A. B. Kantchev, C. J. O'Brien, and M. G. Organ. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022.[Link]
A. Noble, S. J. McCarver, and D. W. C. MacMillan. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Journal of the American Chemical Society, 2015, 137, 624-627.[Link]
J. A. Milligan, et al. "Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade." Angewandte Chemie International Edition, 2020.[Link]
X. Lei, et al. "Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET." The Journal of Organic Chemistry, 2024, 89, 7148-7155.[Link]
Method
Application Note: High-Efficiency Esterification of 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the efficient esterification of a highly sterically hinder...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a mechanistically grounded, self-validating guide for the efficient esterification of a highly sterically hindered, heteroaryl-substituted cyclopropanecarboxylic acid.
Executive Summary
The molecule 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is a highly valuable building block in pharmaceutical chemistry. The rigidified cyclopropane ring forces specific 3D vectors, while the 4-bromopyridine moiety serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, esterifying this substrate presents a dual challenge:
Extreme Steric Hindrance: The carboxylic acid is attached to a quaternary carbon (C1 of the cyclopropane ring), which physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl carbon.
Pyridine Basicity: The basic nitrogen on the pyridine ring interacts unfavorably with strong acid catalysts used in traditional esterification methods.
This application note details the causality behind reagent selection, comparing base-promoted alkylation, diazo-transfer, and uronium-based coupling, providing field-proven protocols to achieve high-yielding esterifications.
Substrate Analysis & Mechanistic Causality
To design a self-validating protocol, one must understand why standard methods fail. Traditional Fischer esterification relies on acid catalysis (e.g.,
H2SO4
,
TsOH
) to protonate the carbonyl oxygen, making it more electrophilic.
For 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid, this approach is fundamentally flawed:
Electronic Deactivation & Insolubility: Acidic conditions immediately protonate the pyridine nitrogen, forming a pyridinium salt. This drastically alters the solubility profile and withdraws electron density from the reaction center.
Steric Blockade: Even if activated, the bulky cyclopropane ring and the adjacent aryl group create a severe steric shield around the carbonyl carbon, preventing the incoming alcohol nucleophile from attacking [4].
The Solution: Shifting the Reaction Paradigm
Instead of forcing a nucleophile to attack a sterically shielded carbonyl carbon, the most successful strategies bypass the carbonyl entirely or utilize hyper-reactive intermediates.
Base-Promoted SN2 Alkylation: By treating the acid with a mild base (e.g.,
K2CO3
), the carboxylic acid is converted into a carboxylate anion. In a polar aprotic solvent like DMF, this anion is poorly solvated ("naked") and acts as a potent nucleophile. It attacks an alkyl halide (e.g., Iodomethane) via an SN2 mechanism [1]. The steric bulk is irrelevant because the reaction occurs at the alkyl halide's carbon, not the hindered carbonyl.
TMS-Diazomethane Methylation: This method utilizes TMS-diazomethane in the presence of methanol. Methanol protonates the reagent to form a highly reactive methanediazonium intermediate, which is rapidly trapped by the carboxylate. The reaction is driven to completion by the irreversible evolution of nitrogen gas [3].
Uronium Coupling (HATU): For synthesizing complex esters (or amides), standard carbodiimides (EDC/DIC) are often too slow. HATU generates an active HOAt-ester. The neighboring nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the attack of the alcohol even in sterically demanding environments [2].
The following table summarizes the quantitative metrics and operational parameters for the three recommended esterification strategies.
Esterification Strategy
Reagent System
Target Ester
Typical Yield
Reaction Time
Scalability
Safety & Operational Notes
SN2 Alkylation
K2CO3
, MeI, DMF
Methyl
85 – 95%
2 – 4 h
High
MeI is volatile and highly toxic. Requires fume hood. Highly reliable for scale-up.
Diazo-Transfer
TMS-CHN2
, MeOH/DCM
Methyl
> 95%
15 – 30 min
Low-Med
Rapid, quantitative conversion. Generates
N2
gas. Reagent is toxic and expensive at scale.
Uronium Coupling
HATU, DIPEA, ROH
Complex / Bulky
70 – 85%
12 – 24 h
Medium
Best for non-methyl esters. High reagent cost. Byproducts require chromatographic removal.
Validated Experimental Protocols
Protocol A: Methyl Esterification via Base-Promoted SN2 Alkylation
This is the most robust and scalable method for generating the methyl ester. The use of
K2CO3
prevents unwanted nucleophilic aromatic substitution (SNAr) at the 4-bromo position, which could occur if stronger bases (like NaH or KOH) were used.
Step-by-step workflow for the SN2 alkylation of the hindered cyclopropanecarboxylic acid.
Step-by-Step Methodology:
Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv).
Solvation: Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir to dissolve.
Deprotonation: Add anhydrous Potassium Carbonate (
K2CO3
, 1.5 equiv). Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The mixture will become a cloudy suspension as the potassium carboxylate salt forms.
Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add Iodomethane (MeI, 1.2 equiv).
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor reaction progress via LC-MS or TLC (UV detection at 254 nm).
Quench & Workup: Once the starting material is consumed, quench the reaction by adding distilled water (5 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (
3×3
volumes).
Purification: Wash the combined organic layers with 5% aqueous LiCl solution (
2×
volumes) to remove residual DMF, followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. The crude product is typically >90% pure and can be used directly or purified via flash chromatography (Hexanes/EtOAc).
Protocol B: Rapid Methylation via TMS-Diazomethane
Ideal for small-scale (< 1 gram) analytical synthesis where speed and quantitative yield are prioritized over reagent cost.
Step-by-Step Methodology:
Preparation: Dissolve 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) to a concentration of 0.1 M. Note: Methanol is strictly required as a co-solvent to activate the TMS-diazomethane.
Cooling: Cool the solution to 0 °C under a nitrogen atmosphere.
Reagent Addition: Slowly add TMS-diazomethane (2.0 M solution in hexanes, typically 1.2 to 1.5 equiv) dropwise.
Self-Validation Check: Observe continuous nitrogen gas evolution (bubbling). Continue addition until gas evolution ceases and a faint, persistent yellow color remains in the solution, indicating an excess of the diazo reagent.
Quench: Stir at 0 °C for an additional 15 minutes. Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates.
Isolation: Concentrate the mixture in vacuo to yield the pure methyl ester.
References
Cardellini, F., et al. "Convenient Esterification of Carboxylic Acids by SN2 Reaction Promoted by a Protic Ionic Liquid System Formed in Situ, in Solvent-Free Conditions." Synthetic Communications, 2014. Available at:[Link]
El-Faham, A., et al. "Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents." Organic Letters, ACS Publications, 2011. Available at:[Link]
"Sting agonist compounds." US Patent US20190300513A1, Google Patents, 2019.
"Steric Hindrance in SN2 and SN1 Reactions." Chemistry Steps, 2025. Available at:[Link]
Technical Notes & Optimization
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Reference Data & Comparative Studies
Validation
1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid vs 1-(5-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid reactivity
As a Senior Application Scientist in drug discovery and chemical development, selecting the correct building block is rarely just about the final target structure; it is about the synthetic journey required to get there....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug discovery and chemical development, selecting the correct building block is rarely just about the final target structure; it is about the synthetic journey required to get there. Two closely related isomers—1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid and 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid —offer a perfect case study in how a single positional shift of a halogen atom fundamentally dictates the chemical reactivity, catalyst selection, and experimental design.
This guide provides an in-depth, mechanistic comparison of these two scaffolds, equipping researchers with the causality behind their reactivity differences and self-validating protocols for their functionalization.
Structural & Electronic Causality: The
γ
vs.
β
Effect
The core difference between these two building blocks lies in the position of the bromine atom relative to the highly electronegative pyridine nitrogen. This spatial relationship governs the electron density at the carbon-halogen bond.
The 4-Bromo Isomer (
γ
-position): The pyridine nitrogen exerts a strong electron-withdrawing effect via resonance. This severely depletes electron density at the 2- and 4-positions. Consequently, the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . When a nucleophile attacks the 4-position, the resulting negative charge in the transition state (the Meisenheimer complex) is directly stabilized by delocalization onto the electronegative nitrogen atom [1].
The 5-Bromo Isomer (
β
-position): The 5-position lacks this direct resonance stabilization. The intermediate formed by nucleophilic attack at C5 cannot delocalize its negative charge onto the pyridine nitrogen [2]. Therefore, the 5-bromo isomer is practically inert to SNAr under standard conditions. However, this lack of electrophilicity makes it an exceptionally clean substrate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as it avoids competing nucleophilic side reactions [3].
Fig 1. Divergent reactivity pathways dictated by the bromine position.
Quantitative Reactivity Comparison
To guide synthetic route design, the following table summarizes the expected performance of both isomers across standard functionalization methodologies. Data is extrapolated from validated literature benchmarks for halopyridines [4].
Reaction Type
1-(4-Bromopyridin-2-yl)... (4-Br)
1-(5-Bromopyridin-2-yl)... (5-Br)
Mechanistic Rationale
SNAr (Amination)
High Yield (85-95%) Conditions: 80-100°C, Polar Aprotic Solvent.
Very Low Yield (<10%) Requires extreme heat (>150°C) or strong bases (e.g., NaH).
4-Br forms a stable Meisenheimer complex; 5-Br cannot delocalize the negative charge to the nitrogen.
Suzuki-Miyaura Coupling
Moderate (60-80%) Prone to protodehalogenation or nucleophilic attack by the base.
A robust protocol must be self-validating—meaning the chemist can verify the success or failure of the reaction during the process, rather than waiting for final isolation.
Protocol A: SNAr Amination of the 4-Bromo Isomer
Objective: Synthesize a 4-amino substituted cyclopropane carboxylic acid.
Expert Insight: The free carboxylic acid will be deprotonated by the base (DIPEA), creating a carboxylate anion. While this slightly increases the electron density of the overall molecule, the powerful electron-withdrawing nature of the pyridine nitrogen at the
γ
-position easily overcomes this, allowing SNAr to proceed smoothly.
Reaction Setup: In a 20 mL sealed microwave vial, dissolve 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL).
Heating: Seal the vial and heat to 95°C for 4 hours using a heating block.
In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture and dilute in 1 mL Acetonitrile.
Self-Validation Cue: The starting material will show a distinct 1:1 isotopic doublet in the mass spectrum (M and M+2) due to the
79Br
and
81Br
isotopes. Successful conversion is confirmed by the complete disappearance of this doublet and the emergence of a single product mass peak (M - Br + Morpholine).
Workup: Cool to room temperature. Slowly add 1M HCl to adjust the pH to ~4 (protonating the carboxylic acid but keeping the morpholine nitrogen largely neutral/zwitterionic). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics heavily with brine (5 x 15 mL) to remove the NMP.
Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC.
Protocol B: Suzuki-Miyaura Coupling of the 5-Bromo Isomer
Objective: Synthesize a 5-aryl substituted cyclopropane carboxylic acid.
Expert Insight: Palladium catalysts are highly sensitive to oxygen. Failure to properly degas the solvent will lead to the oxidation of the
Pd(0)
active species to inactive
Pd(II)
complexes, visibly observed as the precipitation of "Palladium black".
Reaction Setup: To a round-bottom flask, add 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 mmol), Phenylboronic acid (1.5 mmol, 1.5 eq), and Potassium Carbonate (
K2CO3
, 3.0 mmol, 3.0 eq). Note: Excess base is required because the first equivalent is consumed by deprotonating the carboxylic acid.
Solvent & Degassing: Add a mixture of 1,4-Dioxane and water (4:1 v/v, 10 mL). Submerge an argon line directly into the solvent and sparge vigorously for 15 minutes.
Catalyst Addition: Quickly remove the argon line and add
Pd(dppf)Cl2
(0.05 mmol, 5 mol%). The solution should appear reddish-orange.
Heating: Heat the mixture to 80°C under an argon balloon for 3 hours.
In-Process Validation:
Visual Cue: The solution should remain homogeneous and brightly colored. If the solution turns completely black with black soot on the flask walls, the catalyst has died (oxygen contamination).
Analytical Cue: LC-MS will show the disappearance of the brominated starting material. If a mass corresponding to biphenyl (homocoupling of the boronic acid) is observed in large quantities, it indicates poor oxidative addition or oxygen ingress.
Workup & Isolation: Cool the mixture and filter through a thin pad of Celite to remove residual palladium. Acidify the aqueous filtrate to pH 3-4 using 1M HCl. The desired biaryl carboxylic acid will typically precipitate as a solid, which can be collected by vacuum filtration and washed with cold water.
Fig 2. Self-validating experimental workflow for Pd-catalyzed cross-coupling.
Strategic Recommendations
When designing a synthetic route incorporating a pyridyl-cyclopropane carboxylic acid moiety:
Choose the 4-Bromo Isomer if your target requires a carbon-heteroatom bond (C-N, C-O, C-S) at the pyridine ring. It allows for transition-metal-free functionalization, saving cost and simplifying purification (no heavy metal scavenging required).
Choose the 5-Bromo Isomer if your target requires a carbon-carbon bond (aryl, alkyl, alkynyl). Its superior performance in Pd-catalyzed cross-couplings ensures high yields and scalability without the risk of background nucleophilic degradation.
References
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine vs 2-Amino-5-bromopyridine. Benchchem.
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (PMC).
Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. ACS Publications.
Comparative
LC-MS characterization and mass validation of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid
LC-MS Characterization and Mass Validation of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid: A Methodological Comparison Guide Introduction: The Zwitterionic Paradox The characterization of bifunctional, zwitteri...
Author: BenchChem Technical Support Team. Date: March 2026
LC-MS Characterization and Mass Validation of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid: A Methodological Comparison Guide
Introduction: The Zwitterionic Paradox
The characterization of bifunctional, zwitterionic compounds like 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid (
C9H8BrNO2
) presents a classic paradox in Liquid Chromatography-Mass Spectrometry (LC-MS) method development. The molecule contains a basic pyridine nitrogen, a hydrophobic bromine atom, and a highly polar, acidic cyclopropanecarboxylic acid group.
As a Senior Application Scientist, I approach this challenge not by brute-forcing gradients, but by understanding the structural causality of the molecule. This guide objectively compares chromatographic stationary phases and establishes a self-validating mass spectrometry protocol grounded in the latest ICH M10 bioanalytical guidelines[1].
Part 1: Structural Causality & Analytical Strategy
To build a robust method, we must first deconstruct why standard LC-MS approaches often fail for this class of compounds:
Causality of Peak Tailing: The lone pair of electrons on the basic pyridine nitrogen (
pKa≈5.2
) acts as a strong hydrogen-bond acceptor. On standard silica-based columns, this leads to severe secondary interactions with residual acidic silanols, causing broad, unquantifiable peak tailing[2].
Causality of Poor Retention: The carboxylic acid moiety (
pKa≈4.0
) is deprotonated at physiological pH. This ionic state drastically reduces hydrophobic partitioning, causing the analyte to elute in the column void volume[3].
The Bromine Advantage (Self-Validation): The presence of the bromine atom provides a built-in self-validating mechanism. Bromine naturally occurs as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio (50.69% to 49.31%). Any true MS signal for this compound must exhibit this characteristic doublet.
Logical mapping of structural features to analytical solutions.
Part 2: Chromatographic Comparison & Data Presentation
To objectively evaluate performance, we compared three distinct column chemistries. The mobile phase was standardized to 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) .
Causality Check: The acidic pH (
≈2.7
) was deliberately chosen to protonate the pyridine ring (enhancing ESI+ ionization) and neutralize the carboxylic acid (improving hydrophobic retention)[4].
Table 1: Quantitative Comparison of Stationary Phases
Column Chemistry
Retention Time (min)
Asymmetry Factor (
As
)
Theoretical Plates (
N
)
Signal-to-Noise (S/N)
Standard C18 (End-capped)
1.2
2.4 (Severe Tailing)
4,500
150
Biphenyl (Optimized)
2.8
1.1 (Symmetrical)
12,500
850
ZIC-HILIC
4.5
1.3 (Slight Tailing)
9,000
420
Conclusion: The Biphenyl column drastically outperforms standard C18. The electron-dense biphenyl rings engage in strong
π−π
interactions with the electron-deficient bromopyridine ring, anchoring the molecule and yielding sharp, highly sensitive peaks.
Part 3: Mass Validation (HRMS vs. QqQ)
A self-validating MS protocol requires both exact mass confirmation (to rule out isobaric interferences) and robust quantitative transitions.
1. High-Resolution Mass Spectrometry (HRMS - Q-TOF):
Used for initial structural validation.
Theoretical
[M+H]+
for
79Br
: 241.9811 Da
Theoretical
[M+H]+
for
81Br
: 243.9791 Da
Self-Validation Checkpoint: The mass error must be
<5
ppm, and the isotopic ratio must be 1:1 (
±5%
).
2. Triple Quadrupole (QqQ) MRM Optimization:
For high-throughput pharmacokinetic (PK) analysis, Multiple Reaction Monitoring (MRM) is utilized[5].
Precursor:m/z
242.0 (
79Br
)
Quantifier Product:m/z
196.0 (Loss of
H2O
and
CO
, a highly characteristic fragmentation for carboxylic acids).
Qualifier Product:m/z
117.0 (Cleavage of the bromopyridine ring).
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating loop ensuring data integrity per ICH M10 bioanalytical guidelines[1][6].
Step-by-step bioanalytical workflow ensuring self-validation and ICH M10 compliance.
Aliquot 50
μL
of the biological matrix (e.g., plasma) into a microcentrifuge tube.
Add 150
μL
of cold Acetonitrile containing the internal standard (e.g., a
13C
or
2H
labeled analogue).
Causality: Acetonitrile effectively crashes plasma proteins while maintaining the solubility of the brominated analyte[7].
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100
μL
of the supernatant to an autosampler vial.
Step 2: LC-MS/MS Acquisition
Column: Biphenyl phase, 2.1 x 50 mm, 1.7
μm
particle size.
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0.0 - 0.5 min: 5% B
0.5 - 3.0 min: Linear ramp to 95% B
3.0 - 4.0 min: Hold at 95% B
4.0 - 4.1 min: Return to 5% B (Equilibration)
Flow Rate: 0.4 mL/min.
Injection Volume: 2
μL
.
Causality: A low injection volume prevents peak distortion (fronting) caused by the highly organic sample diluent interacting with the aqueous starting gradient.
Step 3: ICH M10 System Suitability & Validation
Selectivity & Matrix Effects: Analyze 6 independent lots of blank matrix. The interference at the retention time must be
<20%
of the Lower Limit of Quantification (LLOQ)[5].
Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard. The residual signal must be
<20%
of the LLOQ[6].
Precision & Accuracy: Run Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High). Accuracy must fall within
±15%
(
±20%
at LLOQ) to validate the run[1].
References
European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." Available at: [Link]
Semantic Scholar. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Available at: [Link]
Molecules (MDPI). "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS." DOI: [Link]
Journal of the American Society for Mass Spectrometry. "A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s." DOI: [Link]
A Comparative Guide to the Spectroscopic Validation of Reaction Intermediates in the Synthesis of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of reaction intermediates is not merely a procedural step but the bedrock of synthetic reliability and p...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of reaction intermediates is not merely a procedural step but the bedrock of synthetic reliability and process safety. The synthesis of complex heterocyclic molecules, such as 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid, a scaffold of interest in pharmaceutical development, involves multi-step pathways where the isolation and characterization of intermediates are critical for optimization and scale-up.
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of intermediates in a plausible synthesis of this target molecule. We will move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven insights into creating a self-validating analytical workflow.
Part 1: The Synthetic Landscape and Plausible Intermediates
To effectively validate intermediates, we must first propose a logical synthetic route. A common and robust strategy for constructing such a molecule involves the cyclopropanation of a substituted pyridine precursor. The pathway below illustrates a hypothetical, yet chemically sound, approach that generates distinct intermediates, each with a unique spectroscopic fingerprint.
Caption: A plausible synthetic pathway for 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid.
This pathway involves an initial nucleophilic aromatic substitution, followed by an intramolecular cyclization to form the cyclopropane ring, and a final hydrolysis and decarboxylation sequence. Each step provides a strategic control point for spectroscopic analysis.
Part 2: A Comparative Analysis of Spectroscopic Techniques
No single analytical technique provides a complete picture. The synergy between NMR, IR, and MS is essential for building a robust, self-validating system where the limitations of one method are covered by the strengths of another.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide detailed structural information and is the cornerstone for elucidating the precise connectivity of atoms.[1] For pyridine derivatives, both ¹H and ¹³C NMR offer highly diagnostic data on substitution patterns and the electronic environment of the ring.[2][3]
Expertise & Causality: We rely on ¹H NMR as the primary tool to confirm the success of the malonate addition (Step 1). The appearance of a unique methine proton (CH) signal for INT-1 , coupled to the adjacent CH₂ groups of the ethyl esters, is a definitive indicator. For Step 2, the disappearance of this methine proton and the appearance of characteristic diastereotopic methylene protons of the newly formed cyclopropane ring in INT-2 confirms cyclization. Two-dimensional techniques like COSY are invaluable for unambiguously assigning protons in the complex aromatic region of the pyridine ring.[2]
Trustworthiness: The quantitative nature of NMR allows for the assessment of reaction conversion and sample purity, provided a suitable internal standard is used. The final confirmation of FP relies on observing the disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm).[4]
Infrared (IR) Spectroscopy: The Functional Group Sentinel
IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[] It is a rapid and powerful tool for monitoring the key chemical transformations in our proposed synthesis.
Expertise & Causality: The most critical application of IR in this pathway is monitoring the ester-to-carboxylic acid conversion (Step 3). The carbonyl (C=O) stretch of the diester in INT-2 will be a sharp, intense band around 1735 cm⁻¹.[6] Upon successful hydrolysis to FP , this signal will be replaced by two characteristic absorptions: a C=O stretch for the carboxylic acid (shifted to ~1710 cm⁻¹) and a very broad O-H stretch from 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[4][7][8] This clear transformation provides high-confidence validation of the final step.
Trustworthiness: Attenuated Total Reflectance (ATR) FTIR probes can be used for in-situ, real-time reaction monitoring, allowing for precise determination of the reaction endpoint without sampling.[9] This is particularly useful for tracking the disappearance of the ester C=O band during hydrolysis.
Mass Spectrometry (MS): The Molecular Weight Arbiter
Mass spectrometry provides the exact molecular weight of the components in a reaction mixture, offering definitive proof of a compound's elemental composition.[10][11] It is exceptionally sensitive, making it ideal for detecting low-concentration intermediates and byproducts.[12]
Expertise & Causality: In our synthesis, MS is used to validate each intermediate by confirming the expected mass addition. The conversion of SM to INT-1 should show a mass increase corresponding to the addition of the malonate group and loss of chlorine. The subsequent conversion to INT-2 will show an increase corresponding to the addition of a C₂H₂ fragment. Electrospray Ionization (ESI) is the preferred method here, as it can easily ionize the polar intermediates and the final product.
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy (typically <5 ppm error), which is crucial for distinguishing between isomers or compounds with very similar molecular weights. This serves as an orthogonal validation to the structural data provided by NMR.
Provides limited structural information for complex molecules.
Provides no direct information on atom connectivity or stereochemistry.[10]
Sample Preparation
Dissolution in deuterated solvent.
Minimal; can analyze neat liquids, solids, or solutions.
Dilution in a suitable solvent for infusion or LC-MS.
Typical Analysis Time
Minutes to hours.
Seconds to minutes.
Seconds to minutes.
Part 3: Experimental Protocols and Data Interpretation
A self-validating system requires robust and reproducible experimental protocols.
Workflow for Intermediate Validation
Caption: A multi-technique workflow for the validation of synthetic intermediates.
Protocol 1: NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh 5-10 mg of the dried reaction intermediate. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitation is needed.
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Data Acquisition:
Acquire a standard ¹H NMR spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C.[2]
If necessary, perform 2D experiments like COSY (¹H-¹H correlation) to establish proton-proton coupling networks.
Data Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios. Compare the observed chemical shifts and coupling constants to expected values for the target intermediate.
Protocol 2: ATR-FTIR Analysis
Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
Data Acquisition: Lower the instrument's anvil to bring the sample into firm contact with the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a high-quality spectrum.
Data Interpretation: Identify the key absorption bands and compare them to the expected functional groups. For example, look for the disappearance of a starting material's functional group and the appearance of a new one in the product.
Protocol 3: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over the expected m/z range.
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ for positive mode). Compare the measured m/z value to the calculated theoretical mass of the target intermediate. If using HRMS, confirm that the measured mass is within an acceptable error margin (<5 ppm).
Table of Expected Spectroscopic Data for Key Species
Note: Expected NMR shifts are estimates and can vary based on solvent and other factors.
Conclusion
The rigorous validation of reaction intermediates is non-negotiable in modern chemical synthesis. For a target like 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid, a multi-pronged spectroscopic approach is essential. While NMR provides the definitive structural evidence, IR spectroscopy acts as a rapid and reliable monitor of functional group transformations, and mass spectrometry offers the ultimate confirmation of molecular weight and elemental composition. By integrating these techniques into a cohesive and logical workflow, researchers can ensure the integrity of their synthetic pathway, leading to higher purity compounds and more robust, scalable processes. This analytical triad forms a self-validating system that underpins the principles of quality by design (QbD) and is fundamental to the successful development of new chemical entities.[13]
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